molecular formula C12H9NO3S B1331310 3-[(Thien-2-ylcarbonyl)amino]benzoic acid CAS No. 24341-72-8

3-[(Thien-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B1331310
CAS No.: 24341-72-8
M. Wt: 247.27 g/mol
InChI Key: JFACUNXDFKLILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Thien-2-ylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H9NO3S and a molecular weight of 247.27 g/mol . This compound features a benzoic acid moiety substituted with a thienylcarbonylamino group, making it a valuable molecule in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with thien-2-ylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-[(Thien-2-ylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(Thien-2-ylcarbonyl)amino]benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylcarbonylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in ionic interactions with charged residues in the target proteins .

Comparison with Similar Compounds

  • 2-[(Thien-3-ylcarbonyl)amino]benzoic acid
  • 4-[(Thien-2-ylcarbonyl)amino]benzoic acid
  • 3-[(Furan-2-ylcarbonyl)amino]benzoic acid

Comparison: 3-[(Thien-2-ylcarbonyl)amino]benzoic acid is unique due to the position of the thienylcarbonylamino group on the benzoic acid ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-(thiophene-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACUNXDFKLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352694
Record name 3-[(Thiophene-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24341-72-8
Record name 3-[(Thiophene-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.